molecular formula C5H3ClF3NO B11806279 5-(Chloromethyl)-4-(trifluoromethyl)oxazole

5-(Chloromethyl)-4-(trifluoromethyl)oxazole

Cat. No.: B11806279
M. Wt: 185.53 g/mol
InChI Key: HGAOSGCNWYFOHR-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4-(trifluoromethyl)oxazole is a heterocyclic compound characterized by the presence of both chlorine and trifluoromethyl groups attached to an oxazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-4-(trifluoromethyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine (NEt3). This reaction allows for the formation of the oxazole ring with the desired substituents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-4-(trifluoromethyl)oxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions involving the chloromethyl group.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide would yield azide derivatives, while oxidation reactions could lead to the formation of oxazole derivatives with different oxidation states.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-4-(trifluoromethyl)oxazole and its derivatives involves interactions with specific molecular targets. For instance, certain derivatives have been shown to inhibit enzymes like peroxiredoxin 1 (PRDX1), leading to increased levels of reactive oxygen species (ROS) and subsequent cellular effects such as DNA damage and apoptosis . These interactions highlight the compound’s potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chloromethyl and trifluoromethyl groups in 5-(Chloromethyl)-4-(trifluoromethyl)oxazole makes it unique compared to its analogs

Properties

Molecular Formula

C5H3ClF3NO

Molecular Weight

185.53 g/mol

IUPAC Name

5-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole

InChI

InChI=1S/C5H3ClF3NO/c6-1-3-4(5(7,8)9)10-2-11-3/h2H,1H2

InChI Key

HGAOSGCNWYFOHR-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(O1)CCl)C(F)(F)F

Origin of Product

United States

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